Product packaging for Meprophendiol(Cat. No.:CAS No. 1087-06-5)

Meprophendiol

Cat. No.: B092728
CAS No.: 1087-06-5
M. Wt: 254.28 g/mol
InChI Key: SUTGJZFFEVGULT-UHFFFAOYSA-N
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Description

Historical Context and Early Academic Recognition of Meprophendiol as a Chemical Entity

This compound gained academic recognition as a distinct chemical entity primarily within the context of medicinal and pharmaceutical chemistry research in the mid to late 20th century. Its inclusion in comprehensive reviews and official documents from that era signifies its acknowledgment by the scientific community.

For instance, "Annual Reports in Medicinal Chemistry, Volume 02," which aimed to summarize significant contributions in the field, listed this compound in its compound index, situating it within the scholarly discourse of that period. epdf.pub Further evidence of its recognition comes from a 1986 World Health Organization (WHO) report concerning the review of psychoactive drugs. In this document, this compound was listed among "Carbamates and related substances" slated for review, indicating its status as a compound of interest to international regulatory and scientific bodies. who.int A patent filed in the mid-1980s also identified "this compound" in a list of exemplary muscle relaxant compounds, alongside substances like mephenesin (B1676209) and methocarbamol. google.com This demonstrates its recognition within a specific functional class of therapeutic agents during that time. google.com

This compound as a Subject of Academic Inquiry in Specialized Compound Classes

Academic inquiry into this compound has centered on its classification within specific groups of chemical compounds, defined by both its structure and its observed effects. Research and documentation place it into several specialized classes.

It is identified as a central nervous system agent characterized by a weak paralyzing action and muscle-relaxing activity. theclinivex.com This functional classification aligns with its inclusion in a patent that groups it with other established muscle relaxants. google.com Structurally, this compound is related to the propanediol (B1597323) class of compounds. The same patent lists it alongside 2,2-diethyl-1,3-propanediol, highlighting its chemical scaffold. google.com Furthermore, a WHO working group categorized this compound with "Carbamates and related substances," pointing to a key structural feature relevant to its evaluation as a psychoactive substance. who.int

Table 1: Classification of this compound

Classification Type Class Name Source
Functional Central Nervous System Agent theclinivex.com
Functional Muscle Relaxant google.com
Structural Propanediol Derivative google.com
Structural Carbamates and related substances who.int

Evolution of Research Trajectories for this compound and Related Chemical Scaffolds

The trajectory of chemical research often involves an evolution from initial compound discovery toward the exploration of related chemical scaffolds to identify new agents. nih.gov While extensive, long-term research focusing exclusively on this compound is not prominent in contemporary literature, the study of its related chemical structures continues to be an active area of academic inquiry.

The concept of a "molecular scaffold" is central to modern drug discovery, where a core structure is modified to create a variety of compounds with potentially different properties. nih.govmdpi.com Research has shown that the growth in bioactive compounds over time is strongly correlated with the introduction of new scaffolds. nih.gov This suggests that research may have moved from first-generation compounds like this compound to newer, structurally related molecules.

The investigation into scaffolds similar to that of this compound, such as functionalized propanediols and carbamates, is part of a broader effort to design and synthesize novel molecules. frontiersin.orgnih.gov For example, the development of novel piperidines, which are key components in many pharmaceuticals, utilizes advanced synthesis methods to create complex three-dimensional molecules, a strategy that represents an evolution from the simpler scaffolds of the past. technologynetworks.comrice.edu The goal of such research is to explore new molecular spaces and identify chemical entities for various applications. nih.gov This shift in focus from individual molecules to the potential of their core scaffolds is a significant trend in chemical and pharmaceutical science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O5 B092728 Meprophendiol CAS No. 1087-06-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1087-06-5

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one

InChI

InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3

InChI Key

SUTGJZFFEVGULT-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC(CO)O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Meprophendiol

Established Synthetic Pathways for Meprophendiol

A plausible and established method for the synthesis of this compound involves the Williamson ether synthesis. This reaction would couple a phenolic precursor with a suitable three-carbon unit that bears the diol functionality.

A likely starting material for the phenolic component is 4'-hydroxy-3'-methoxypropiophenone. This can be prepared through a Friedel-Crafts acylation of 2-methoxyphenol (guaiacol) with propionyl chloride or propionic anhydride, with the para-substituted product being the major isomer due to steric hindrance from the methoxy (B1213986) group.

The three-carbon synthon for the glyceryl moiety is typically a reactive derivative of glycerol (B35011). A common choice is epichlorohydrin (B41342) or glycidol (B123203), which can react with the phenoxide ion generated from 4'-hydroxy-3'-methoxypropiophenone under basic conditions.

Hypothetical Synthetic Scheme:

Preparation of the Phenolic Precursor: Friedel-Crafts acylation of guaiacol (B22219) with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4'-hydroxy-3'-methoxypropiophenone.

Formation of the Phenoxide: The phenolic precursor is treated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding phenoxide ion.

Williamson Ether Synthesis: The phenoxide is reacted with a glyceryl derivative such as glycidol or 3-chloro-1,2-propanediol. The reaction with glycidol would proceed via the opening of the epoxide ring by the nucleophilic phenoxide.

Hydrolysis (if necessary): If a protected glyceryl derivative is used, a final deprotection step is required to reveal the 1,2-diol.

A similar synthesis has been described for related aryl glyceryl ethers, such as the synthesis of guaiacylglycerol (B1216834) beta-guaiacyl ether, which involves the reaction of a phenoxide with a suitable epoxide. researchgate.net

StepReactantsReagents/ConditionsProduct
12-Methoxyphenol, Propionyl chlorideAlCl₃, inert solvent4'-Hydroxy-3'-methoxypropiophenone
24'-Hydroxy-3'-methoxypropiophenoneNaOH or K₂CO₃, solventSodium or Potassium 4'-propionyl-2'-methoxyphenoxide
3Phenoxide from step 2, GlycidolSolvent (e.g., DMF, DMSO)This compound

Novel Approaches and Innovations in this compound Synthesis

Innovations in the synthesis of this compound would likely focus on improving the efficiency, selectivity, and environmental footprint of the established methods. This could involve the use of novel catalysts or reaction media. For instance, phase-transfer catalysis could be employed in the Williamson ether synthesis to enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion into the organic phase.

Microwave-assisted synthesis is another modern technique that could be applied to accelerate the etherification step, often leading to shorter reaction times and higher yields. eurekaselect.com

Stereoselective Synthesis of this compound Isomers

This compound possesses a stereocenter at the 2-position of the propanediol (B1597323) moiety, meaning it can exist as a pair of enantiomers, (R)-Meprophendiol and (S)-Meprophendiol. The stereoselective synthesis of a single enantiomer is of significant interest, particularly for pharmaceutical applications where the biological activity of enantiomers can differ.

A key strategy for achieving stereoselectivity is the use of a chiral starting material for the glyceryl side chain. Commercially available enantiomerically pure (R)- or (S)-glycidol or their derivatives can be used in the Williamson ether synthesis to produce the corresponding enantiomer of this compound.

Alternatively, asymmetric dihydroxylation of an allylic precursor could be employed. For example, the reaction of 4'-allyloxy-3'-methoxypropiophenone with an oxidizing agent in the presence of a chiral catalyst (e.g., Sharpless asymmetric dihydroxylation) would introduce the two hydroxyl groups with a specific stereochemistry.

The stereoselective synthesis of 1,3-diols is a well-developed field, with numerous methods that could be adapted for this compound. thieme-connect.combeilstein-journals.orgacs.orgacs.orgrsc.org These include substrate-induced diastereoselective reductions of β-hydroxy ketones and enzymatic resolutions. thieme-connect.com

Derivatization Strategies for this compound

The presence of two hydroxyl groups and a ketone in the this compound structure offers multiple sites for derivatization.

New derivatives of this compound can be synthesized by targeting its functional groups. The hydroxyl groups can undergo esterification with various carboxylic acids or their derivatives to form mono- or di-esters. They can also be converted to ethers by reaction with alkyl halides. The ketone group can be reduced to a secondary alcohol or reacted with organometallic reagents to introduce new carbon substituents.

The diol functionality of this compound is a prime target for structural modification. It can be protected by forming cyclic acetals or ketals through reaction with aldehydes or ketones, respectively. This not only serves as a protecting group strategy in multi-step syntheses but can also be used to create new derivatives with altered physical and chemical properties.

Boronic acids are known to react with vicinal diols to form stable cyclic boronate esters. nih.gov This reaction is often used for the analysis and purification of diols and could be applied to this compound. acs.orgrsc.orgnih.govescholarship.org

Table of Potential Derivatization Reactions:

Functional GroupReagentReaction TypeProduct Class
DiolAcyl chloride/AnhydrideEsterificationMono- or Di-esters
DiolAlkyl halideEtherificationDi-ethers
DiolAldehyde/KetoneAcetal/Ketal formationCyclic acetals/ketals
DiolBoronic acidBoronate ester formationCyclic boronate esters
KetoneSodium borohydrideReductionSecondary alcohol
KetoneGrignard reagentNucleophilic additionTertiary alcohol

Synthesis of Novel this compound Derivatives

Catalytic Methods and Green Chemistry Principles in this compound Production

The application of catalytic methods and green chemistry principles is crucial for developing sustainable synthetic routes to this compound. In the context of the Williamson ether synthesis, which is a key step, several green improvements can be considered.

The use of stoichiometric amounts of base generates salt byproducts. A catalytic approach, for example using a solid-supported base, could simplify purification and minimize waste. rsc.org The use of greener solvents, such as ionic liquids or supercritical fluids, can replace traditional volatile organic compounds. labinsights.nlgoogle.com

Catalytic etherification methods that avoid the use of alkyl halides are also being developed. For instance, the dehydrative etherification of alcohols, catalyzed by various acid or metal catalysts, presents a more atom-economical alternative. magtech.com.cnnih.gov

The principles of green chemistry that could be applied to this compound synthesis include: labinsights.nl

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in preference to stoichiometric reagents. researchgate.netchemistryviews.org

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, for example by using microwave irradiation. eurekaselect.com

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Theoretical and Computational Studies of Meprophendiol

Quantum Chemical Calculations and Electronic Structure Analysis of Meprophendiol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For this compound, such studies would involve solving the Schrödinger equation, or an approximation thereof, to determine its electronic structure.

Methodologies : Ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more sophisticated approaches like Coupled Cluster (CC) theory, or more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, ωB97X-D), would be employed. github.ioeco-vector.com These calculations provide insights into the molecule's energy, electron distribution, and orbital energies. chembuyersguide.com

Electronic Structure Analysis : The analysis of the electronic structure would reveal key chemical properties. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting a molecule's reactivity, kinetic stability, and electronic transitions. nih.govgoogle.com X-ray absorption spectra simulations could further elucidate the electronic states. nih.gov The analysis can also help in understanding non-covalent interactions that are critical in biological systems. talete.mi.itgoogle.com

Molecular Modeling and Simulation of this compound and its Analogues

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions. googleapis.com

Molecular Mechanics (MM) : For larger systems, such as this compound interacting with a biological target, molecular mechanics force fields would be used. molinspiration.com These classical methods offer a computationally less expensive way to explore conformational landscapes and intermolecular interactions.

Molecular Dynamics (MD) Simulations : MD simulations would be performed to study the dynamic behavior of this compound and its analogues. googleapis.com These simulations would track the movements of atoms over time, providing information on conformational flexibility, solvent effects, and the stability of potential ligand-receptor complexes. This is a crucial step in understanding how the molecule might behave in a biological environment. researchgate.net

Hybrid QM/MM Methods : For studying chemical reactions or phenomena where electronic changes are critical, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be ideal. molinspiration.com In such a study, the reactive center of this compound would be treated with quantum mechanics, while the surrounding environment (like a protein or solvent) would be treated with molecular mechanics. molinspiration.com

Structure-Activity Relationship (SAR) Hypotheses for this compound Based on Computational Predictions

Structure-Activity Relationship (SAR) studies aim to identify the relationships between a molecule's three-dimensional structure and its biological activity. epdf.pubarxiv.orgchinatungsten.com

Pharmacophore Modeling : A key aspect of SAR is identifying the pharmacophore—the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, computational methods could be used to generate a pharmacophore model based on its structure and comparison with any known active analogues.

Quantitative Structure-Activity Relationship (QSAR) : If a dataset of this compound analogues with corresponding biological activities were available, QSAR models could be developed. epdf.pub These mathematical models correlate physicochemical properties (descriptors) of the molecules with their activities. Descriptors can include electronic properties (from quantum calculations), steric factors, and hydrophobicity.

Computational Predictions : Based on SAR and QSAR models, predictions could be made about how modifications to the this compound structure would affect its activity. For example, altering substituents or changing the stereochemistry could be explored in silico to guide the synthesis of more potent or selective compounds.

In Silico Screening and Design of this compound-Based Chemical Probes

Chemical probes are small molecules used to study biological processes. In silico methods can be instrumental in designing such probes based on the this compound scaffold.

Virtual Screening : Large chemical libraries could be virtually screened to identify compounds that share structural or electronic features with this compound and are predicted to have a desired biological activity. This process can be based on pharmacophore models or molecular docking simulations against a specific biological target.

Probe Design and Optimization : Based on the SAR hypotheses, new molecules can be designed in silico. This involves modifying the this compound structure to enhance desired properties for a chemical probe, such as increased potency, selectivity, or the inclusion of a reporter tag for visualization, without compromising its binding affinity. The rational design process would involve iterative cycles of computational modeling and evaluation.

Advanced Analytical Method Development and Validation for Meprophendiol

Chromatographic Techniques for Meprophendiol Analysis

Chromatography is the cornerstone of this compound analysis, providing the necessary separation of the analyte from complex matrices. The choice of chromatographic technique is dictated by the physicochemical properties of this compound, including its polarity, volatility, and the potential for chiral centers.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method for this compound would involve careful selection of the stationary phase, mobile phase, and detector.

Given the structure of this compound, which contains both polar (diol) and non-polar (phenyl, propionyl) moieties, reversed-phase HPLC is the most appropriate approach. A C18 or a Phenyl-bonded stationary phase would be suitable choices. Phenyl columns, in particular, can offer alternative selectivity for aromatic compounds through π-π interactions. mdpi.com

The mobile phase would typically consist of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution may be necessary to achieve optimal separation of this compound from its potential impurities or metabolites. For instance, a method for the simultaneous analysis of other propanediol (B1597323) derivatives utilized a gradient of acetonitrile and an aqueous ammonium (B1175870) formate (B1220265) solution. mdpi.com UV detection is a suitable choice, with the wavelength set to the absorption maximum of the propiophenone (B1677668) chromophore, likely in the range of 254-280 nm. A diode array detector (DAD) would be advantageous for method development, allowing for the simultaneous monitoring of multiple wavelengths and peak purity assessment. mdpi.comshimadzu.com

A validated HPLC method for preservatives in cosmetics, including 2-phenoxyethanol (B1175444) and parabens, demonstrates the utility of a C18 column with a methanol/water mobile phase, which could be adapted for this compound. researchgate.net Similarly, the analysis of Dapagliflozin propanediol monohydrate was achieved using a C18 column with a mobile phase of acetonitrile, methanol, and water (pH 3.0). jetir.org

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterSuggested ConditionsRationale
Column C18 or Phenyl-bonded (e.g., 250 mm x 4.6 mm, 5 µm)Good retention and selectivity for compounds with mixed polarity. mdpi.comresearchgate.netjetir.org
Mobile Phase Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium formate)Effective for eluting compounds of moderate polarity. mdpi.comjetir.org
Elution GradientTo ensure separation of this compound from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. jetir.org
Detection UV/DAD at ~254-280 nmThe propiophenone moiety provides strong UV absorbance in this range.
Column Temp. Ambient or controlled (e.g., 30 °C)To ensure reproducible retention times.

Gas Chromatography (GC) Methodologies for this compound

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the presence of two hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) or acylating agents.

Once derivatized, the this compound derivative can be analyzed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-polysiloxane (e.g., HP-5ms) or a more polar phase if required for specific separations. A temperature-programmed oven is essential to elute the derivatized analyte in a reasonable time with good peak shape. pjps.pk Flame Ionization Detection (FID) would provide a robust and sensitive detection method. However, coupling GC with a Mass Spectrometer (GC-MS) is highly advantageous as it provides both separation and structural information. irjmets.com

A GC-MS method for the analysis of a structurally similar compound, 3-methoxy-1,2-propanediol, in wine involved a salting-out extraction followed by direct injection onto a polar column, indicating that with appropriate sample preparation and column choice, GC-MS is a highly suitable technique. pjps.pk

Table 2: Potential GC-MS Parameters for Derivatized this compound

ParameterSuggested ConditionsRationale
Derivatization Silylation (e.g., with BSTFA)To increase volatility and thermal stability.
Column HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)A versatile column suitable for a wide range of derivatized compounds. pjps.pk
Carrier Gas Helium at a constant flowProvides good efficiency. pjps.pk
Injection Split/SplitlessTo handle different concentration ranges.
Oven Program Temperature gradient (e.g., 100°C to 300°C)To ensure good separation and peak shape.
Detector Mass Spectrometer (MS)For positive identification based on mass spectrum. irjmets.com

Supercritical Fluid Chromatography (SFC) for this compound and Chiral Separations

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for chiral separations and can offer faster analysis times and reduced solvent consumption compared to HPLC. researchgate.netfagg.be

This compound possesses a chiral center at the 2-position of the propanediol moiety. Therefore, the separation of its enantiomers is a critical analytical task. SFC with a chiral stationary phase (CSP) is a powerful tool for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD, Chiralcel OD), are widely used and have shown success in separating a broad range of chiral compounds, including those similar to this compound. researchgate.netsphinxsai.com

The mobile phase in SFC for chiral separations typically consists of supercritical CO2 with a small amount of an organic modifier, such as methanol or isopropanol, to improve analyte solubility and chromatographic performance. researchgate.net The choice of modifier and its concentration can significantly impact the enantioselectivity.

Table 3: Illustrative SFC Conditions for Chiral Separation of this compound

ParameterSuggested ConditionsRationale
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H)Proven effectiveness for a wide range of chiral compounds. researchgate.netsphinxsai.com
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol or Isopropanol)Provides good solvating power and allows for tuning of selectivity. researchgate.net
Elution IsocraticOften sufficient for chiral separations in SFC.
Flow Rate 2-4 mL/minTypical flow rates for analytical SFC. fagg.be
Back Pressure 100-150 barTo maintain the CO2 in a supercritical state. fagg.be
Detection UV/DADFor sensitive detection of the analyte.

Spectroscopic Characterization Methods for this compound

Spectroscopic methods are indispensable for the unequivocal identification and structural elucidation of this compound and its related substances. Mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

Mass Spectrometry (MS) Applications for this compound and its Metabolites

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for the analysis of this compound. It provides molecular weight information and, through fragmentation analysis, valuable structural details.

In an LC-MS experiment using electrospray ionization (ESI), this compound is expected to form a protonated molecule [M+H]+ in positive ion mode and a deprotonated molecule [M-H]- in negative ion mode. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula.

The fragmentation pattern of this compound in MS/MS experiments can be predicted based on its structure. Key fragmentations would likely include the cleavage of the ether bond, loss of water from the diol moiety, and fragmentation of the propionyl side chain. For instance, the fragmentation of related phenoxy-propanediol compounds shows characteristic losses. dntb.gov.ua The propiophenone moiety would also lead to characteristic fragments, such as the benzoyl cation or related structures. The study of fragmentation patterns of flavonoids, which also contain phenyl and carbonyl groups, can provide insights into the expected fragmentation of this compound. mdpi.com

Table 4: Predicted Key Mass Fragments of this compound in ESI-MS/MS

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss/Fragment Structure
255.12 [M+H]+181.08Loss of the dihydroxypropyl group
255.12 [M+H]+165.05Benzoyl cation derivative
255.12 [M+H]+137.06Methoxy-substituted phenyl fragment
253.11 [M-H]-179.07Loss of the dihydroxypropyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. A combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms in the molecule.

The 1H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the protons of the propionyl group, and the protons of the dihydroxypropyl chain. The chemical shifts and coupling patterns of these protons would provide detailed structural information. For example, the aromatic protons would appear in the range of 6.8-8.0 ppm, with splitting patterns indicative of their substitution pattern. rsc.org The methoxy protons would be a singlet around 3.8-3.9 ppm. The ethyl protons of the propionyl group would show a characteristic quartet and triplet. The protons on the propanediol moiety would appear as a complex set of multiplets in the range of 3.5-4.2 ppm. rsc.org

The 13C NMR spectrum would complement the 1H data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the propiophenone group would be found at a characteristic downfield shift of around 200 ppm. rsc.org The aromatic carbons, the methoxy carbon, and the carbons of the propanediol and propionyl groups would all have predictable chemical shifts. rsc.orgrsc.org

Table 5: Predicted 1H and 13C NMR Chemical Shifts (in ppm) for this compound

Functional GroupPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Aromatic CH 6.8 - 7.8 (multiplets)110 - 135
Aromatic C-O & C-C=O -150 - 165
C=O -~200
-OCH3 ~3.9 (singlet)~56
-O-CH2-CH(OH)-CH2OH 3.7 - 4.1 (multiplets)63 - 72
-CO-CH2-CH3 ~3.0 (quartet)~32
-CO-CH2-CH3 ~1.2 (triplet)~8

Note: Predicted values are based on data for structurally similar compounds and may vary depending on the solvent and other experimental conditions. rsc.orgrsc.org

Advanced UV-Vis Spectroscopy for this compound Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique for the quantitative analysis and purity assessment of chemical compounds. technologynetworks.commt.com This method is predicated on the principle that specific molecules absorb light at distinct wavelengths within the ultraviolet and visible spectrums. mt.com The amount of light absorbed by a sample is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. researchgate.net For this compound, this technique offers a rapid and non-destructive means to determine its concentration in solutions and to evaluate its purity. lcms.cz

The purity of a this compound sample can be assessed by scanning a wide range of wavelengths. researchgate.net The resulting spectrum serves as a unique fingerprint for the compound. The presence of impurities can be inferred if the spectrum is broader or exhibits shifts in the absorption maxima when compared to a reference standard of high purity. researchgate.net Furthermore, by monitoring absorbance at specific wavelengths where impurities are known to absorb, their presence and approximate quantity can be determined. lcms.cz

Key Parameters for UV-Vis Analysis of this compound:

ParameterDescriptionSignificance for this compound Analysis
λmax (Wavelength of Maximum Absorbance) The wavelength at which this compound exhibits the highest absorbance.Crucial for quantitative analysis as it provides the highest sensitivity and accuracy for concentration measurements.
Molar Absorptivity (ε) A constant that relates the absorbance of a substance to its concentration at a specific wavelength.Essential for calculating the concentration of this compound in a given solvent using the Beer-Lambert equation.
Spectral Profile The complete absorption spectrum of this compound across a range of UV-Vis wavelengths.Used for qualitative identification and purity assessment by comparing the sample's spectrum to that of a pure reference standard.
Absorbance Ratios Ratios of absorbance at different wavelengths (e.g., 260/280 nm).Can indicate the presence of specific types of impurities, such as residual proteins or phenols, although less common for small molecules like this compound compared to biomolecules. lcms.cz

Development of Robust and Specific Analytical Protocols for this compound

The development of robust and specific analytical protocols is paramount for ensuring the quality and consistency of this compound in research and pharmaceutical applications. sterlingpharmasolutions.com A robust method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability over time and across different laboratories. sterlingpharmasolutions.com Specificity refers to the ability of the method to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components. dgra.de

The Analytical Quality by Design (AQbD) approach is a systematic methodology for developing robust analytical methods. thermofisher.com It involves defining an Analytical Target Profile (ATP), identifying critical method parameters through risk assessment, and then systematically exploring the effects of these parameters on method performance using experimental designs. thermofisher.com This leads to the establishment of a Method Operable Design Region (MODR), which defines the experimental conditions under which the method is consistently robust and specific. thermofisher.com

Common analytical techniques for which robust protocols for this compound would be developed include:

High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can be used to separate this compound from its impurities. Method development would involve optimizing parameters such as the column chemistry, mobile phase composition, flow rate, and detector settings.

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility. The development would focus on selecting the appropriate column, temperature program, and detector.

Capillary Electrophoresis (CE): An alternative separation technique that can be particularly useful for charged molecules and for profiling impurities. biomedres.us

Impurity Profiling and Degradation Product Analysis of this compound

Impurity profiling is the identification, characterization, and quantification of impurities present in a substance. medwinpublishers.com For this compound, these impurities can originate from the synthesis process (e.g., byproducts, intermediates, residual solvents), or they can be degradation products that form during storage or upon exposure to stress conditions like heat, light, humidity, and acid/base hydrolysis. medwinpublishers.comdphen1.com

Forced degradation studies are intentionally conducted to produce degradation products. dphen1.com These studies help to elucidate the degradation pathways of this compound and to develop analytical methods that can separate and quantify these degradants. dphen1.comnih.gov The conditions for forced degradation typically include:

Acid and Base Hydrolysis: To assess stability in acidic and alkaline environments.

Oxidation: To evaluate susceptibility to oxidative degradation.

Photostability: To determine the effect of light exposure.

Thermal Stress: To understand the impact of high temperatures.

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic technique, are particularly powerful for impurity profiling. biomedres.usnih.gov For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate this compound from its impurities, and the mass spectrometer can provide information about the molecular weight and structure of each separated component, aiding in their identification. biomedres.us Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural elucidation of unknown impurities. biomedres.us

Common Impurities and Degradation Products in Active Pharmaceutical Ingredients:

Type of ImpurityOriginExamplesAnalytical Techniques for Detection
Organic Impurities Starting materials, by-products of synthesis, intermediates, degradation products, reagents.Related compounds, enantiomeric impurities.HPLC, GC, LC-MS, GC-MS, CE.
Inorganic Impurities Reagents, catalysts, heavy metals.Residual metals, inorganic salts.Inductively Coupled Plasma (ICP-MS), Atomic Absorption Spectroscopy (AAS).
Residual Solvents Used in the manufacturing process.Ethanol, acetone, methylene (B1212753) chloride.GC with headspace analysis.

Quality Control and Assurance Frameworks for this compound Research Materials

The framework for this compound research materials should include:

Clear Quality Objectives and Standards: Defining the required purity, identity, and acceptable limits for impurities based on the intended research application. infonetica.net

Comprehensive Policies and Procedures: Documenting all analytical methods, specifications, and procedures for testing and release of this compound batches. infonetica.net

Material Characterization: Thoroughly characterizing the reference standard and each batch of this compound using a battery of analytical techniques to confirm its identity, purity, and other relevant properties.

Impurity Monitoring: Regularly testing for known and unknown impurities to ensure they remain within established limits.

Stability Testing: Conducting ongoing stability studies to determine the appropriate storage conditions and re-test dates for this compound.

Documentation and Record-Keeping: Maintaining detailed records of all analytical testing, batch production, and quality control checks.

This framework ensures that researchers are using well-characterized and consistent material, which is fundamental for obtaining reproducible and reliable scientific data.

Mechanistic and Molecular Interaction Studies of Meprophendiol in Vitro/biochemical Focus

Investigation of Meprophendiol's Interactions with Hypothetical Biological Macromolecules in Controlled In Vitro Systems

While direct experimental evidence for this compound's interaction with specific biological macromolecules is not extensively documented in publicly available literature, its structural resemblance to meprobamate and carisoprodol (B1668446) suggests a likely interaction with GABAA receptors. wikipedia.orgnih.gov These receptors are crucial components of the central nervous system, mediating inhibitory neurotransmission.

In controlled in vitro systems, the interaction of a compound like this compound with a macromolecule such as the GABAA receptor can be investigated using various biochemical techniques. One common approach is the use of ligand binding assays. wikipedia.orgcontractlaboratory.com These assays measure the direct physical association of a ligand (in this case, a radiolabeled version of this compound or a competing ligand) with the receptor protein. wikipedia.org By analyzing the binding kinetics, one can determine the affinity and specificity of the interaction.

Hypothetically, this compound could act as a positive allosteric modulator of the GABAA receptor, similar to its structural analogs. nih.govresearchgate.net This would mean that it binds to a site on the receptor distinct from the gamma-aminobutyric acid (GABA) binding site, enhancing the effect of GABA when it binds. nih.govuniversiteitleiden.nl This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability. who.int

Table 1: Hypothetical In Vitro Interaction Profile of this compound with GABAA Receptor Subunits

GABAA Receptor Subunit Combination Hypothesized Interaction Type Potential Effect Investigative Technique
α1β2γ2Positive Allosteric ModulatorEnhancement of GABA-evoked currentsElectrophysiology (e.g., patch-clamp)
α2β3γ2Positive Allosteric ModulatorEnhancement of GABA-evoked currentsElectrophysiology (e.g., patch-clamp)
α5β3γ2Potential for weaker interactionReduced modulation of GABA currentsRadioligand Binding Assays

This table is a hypothetical representation based on the known interactions of structurally similar compounds and is intended for illustrative purposes pending direct experimental validation for this compound.

Elucidation of this compound's Biochemical Transformations in Cell-Free Systems

The biochemical transformation of a compound can be effectively studied in cell-free systems, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 (CYP) superfamily. researchgate.net For this compound, it is plausible that its metabolic pathway would involve hydroxylation and N-dealkylation, similar to carisoprodol. researchgate.net

Carisoprodol is metabolized in the liver by the CYP2C19 enzyme to its primary active metabolite, meprobamate. researchgate.netwho.int Given the structural similarities, this compound could undergo analogous transformations. In a cell-free system, the incubation of this compound with human liver microsomes and necessary co-factors (e.g., NADPH) would likely result in the formation of various metabolites. These metabolites can then be identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comeurekaselect.com

Table 2: Putative Biochemical Transformations of this compound in a Cell-Free System

Parent Compound Putative Enzyme System Potential Transformation Reaction Hypothesized Metabolite
This compoundCytochrome P450 (e.g., CYP2C19)HydroxylationHydroxy-meprophendiol
This compoundCytochrome P450N-dealkylationMeprobamate analogue
This compoundUGTs (UDP-glucuronosyltransferases)GlucuronidationThis compound-glucuronide

This table presents hypothetical metabolic pathways for this compound based on the metabolism of its structural analogs. Further research is required to confirm these transformations.

Untargeted metabolomic analysis of such in vitro experiments could reveal the full spectrum of biochemical transformations this compound undergoes. nih.govnih.gov

Ligand Binding and Allosteric Modulation Studies with this compound Analogues

Ligand binding assays are fundamental in pharmacological research to characterize the interaction between a drug and its target. wiley.combioanalysis-zone.compharmoutsourcing.com For this compound and its analogues, these assays could be employed to determine their binding affinity and selectivity for various receptors. nih.gov

Allosteric modulation is a key mechanism for many drugs that target G protein-coupled receptors (GPCRs) and ligand-gated ion channels. nih.govnih.govmdpi.com An allosteric modulator binds to a site topographically distinct from the orthosteric site (the binding site of the endogenous ligand), thereby altering the receptor's affinity for the orthosteric ligand or its signaling efficacy. universiteitleiden.nl

Studies on analogues of this compound could involve synthesizing a series of related compounds with systematic structural modifications. These analogues would then be tested in ligand binding assays to establish a structure-activity relationship (SAR). For instance, competitive binding assays using a radiolabeled ligand known to bind to the GABAA receptor could determine the inhibitory constant (Ki) of each analogue.

Table 3: Hypothetical Ligand Binding Affinities of this compound Analogues for the GABAA Receptor

Analogue Modification Hypothesized Binding Affinity (Ki)
Analogue AIncreased lipophilicity of the alkyl chainLower Ki (Higher affinity)
Analogue BIntroduction of a polar groupHigher Ki (Lower affinity)
Analogue CIsomeric reconfigurationVariable Ki

This table illustrates a hypothetical structure-activity relationship for this compound analogues. The actual binding affinities would need to be determined experimentally.

Furthermore, functional assays, such as measuring chloride ion flux in response to GABA in the presence of the this compound analogues, would elucidate their allosteric modulatory effects. nih.gov These studies can distinguish between positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and neutral allosteric ligands (NALs). nih.gov

Comparative Mechanistic Analysis with Structurally Related Chemical Scaffolds

A comparative analysis of this compound with its structurally related counterparts, meprobamate and carisoprodol, provides valuable insights into its potential mechanism of action. All three compounds share a propanediol (B1597323) dicarbamate scaffold.

Meprobamate, the simpler of the two analogues, is known to act as a positive allosteric modulator at GABAA receptors. nih.gov Carisoprodol, which is a prodrug of meprobamate, also exhibits its own intrinsic activity at GABAA receptors, acting in a barbiturate-like manner to directly gate the channel at higher concentrations. nih.govresearchgate.net

The key structural difference in carisoprodol is the isopropyl group on one of the carbamyl nitrogens, which is absent in meprobamate. wikipedia.org This modification is believed to contribute to its distinct pharmacological profile. This compound's unique substitutions would similarly be expected to influence its potency, efficacy, and metabolic profile compared to these compounds.

Table 4: Comparative Mechanistic Features of this compound and Related Compounds

Compound Primary Mechanism of Action Metabolic Pathway Key Active Moiety
Meprobamate Positive allosteric modulator of GABAA receptors. nih.govPrimarily renal excretion, some hepatic metabolism.Meprobamate itself
Carisoprodol Positive allosteric modulator and direct gating of GABAA receptors. nih.govresearchgate.netHepatic metabolism via CYP2C19 to meprobamate. researchgate.netwho.intCarisoprodol and Meprobamate
This compound Hypothesized: Positive allosteric modulator of GABAA receptors.Hypothesized: Hepatic metabolism.Hypothesized: this compound and/or its metabolites

This table provides a comparative overview based on available data for meprobamate and carisoprodol, with hypothesized characteristics for this compound.

The study of these structurally related compounds underscores the importance of subtle chemical modifications in determining the precise molecular interactions and resulting pharmacological effects. Future in vitro and biochemical studies on this compound are necessary to move beyond this comparative and hypothetical framework to a definitive understanding of its mechanism of action.

Meprophendiol in Materials Science and Polymer Chemistry Research

Incorporation of Meprophendiol as a Monomer or Cross-linking Agent in Polymer Synthesis

This compound's structure, which contains two hydroxyl functional groups, makes it a suitable candidate for participation in polymerization reactions. As a diol, it can react with dicarboxylic acids or their derivatives to form polyesters through polycondensation reactions. scienceinfo.com Similarly, it can react with diisocyanates to produce polyurethanes. rsc.orgspecificpolymers.com The properties of the resulting polymers, such as flexibility and thermal stability, can be tuned by the choice of the co-monomers. rsc.org

The general reaction for polyester (B1180765) synthesis involving a diol like this compound and a dicarboxylic acid is a condensation reaction that forms ester linkages and releases water. scienceinfo.com In the case of polyurethanes, the reaction is a polyaddition of the diol with a diisocyanate, forming urethane (B1682113) linkages. specificpolymers.com

Beyond its role as a monomer, this compound can also function as a cross-linking agent. sigmaaldrich.comgoogleapis.com Cross-linking involves the formation of chemical bonds between polymer chains, creating a three-dimensional network. sigmaaldrich.comspecialchem.com This process significantly alters the material's properties, often leading to increased mechanical strength, thermal stability, and chemical resistance. lohtragon.com this compound can be introduced during or after polymerization to create these cross-links, thereby modifying the properties of the base polymer to suit specific applications.

Chemical Functionalization of Polymeric Networks with this compound Derivatives

The functionalization of existing polymer networks is a key strategy for developing advanced materials with specific properties. This compound and its derivatives can be chemically attached to a polymer backbone, a process known as grafting. emu.edu.trnih.gov This technique allows for the modification of the polymer's surface or bulk properties without altering the original polymer chain. emu.edu.trresearchgate.net

Grafting can be achieved through various chemical initiation methods, including free radical or ionic initiation. emu.edu.tr These methods create active sites on the polymer backbone where this compound derivatives can react and attach. emu.edu.tr The "grafting to" method, where pre-synthesized polymer chains with reactive end-groups are attached to a backbone, is one common approach. nih.govnsf.gov This process can lead to a more uniform coverage of the nanoparticle surface at a given grafting density. nsf.gov

The introduction of this compound derivatives can impart new functionalities to the polymer. For instance, by selecting appropriate derivatives, it is possible to enhance properties such as hydrophilicity, biocompatibility, or to introduce specific reactive sites for further chemical modifications. nih.gov

Development of Novel Polymeric Materials Utilizing this compound as a Building Block

The use of this compound as a fundamental building block is paving the way for the creation of novel polymeric materials with tailored properties. rug.nlmeijerlab.nl By strategically combining this compound with other monomers, researchers can design and synthesize polymers with a wide range of characteristics.

For example, in the synthesis of polyesters, the choice of the dicarboxylic acid co-monomer can significantly influence the thermal and mechanical properties of the final material. mdpi.com Similarly, in polyurethane synthesis, varying the diisocyanate component allows for the tuning of properties like elasticity and hardness. specificpolymers.com

The development of these new materials is driven by the need for advanced polymers in various applications. For instance, bio-based polyesters are being investigated as sustainable alternatives to petroleum-based plastics. mdpi.comrsc.org Research is also focused on creating materials with enhanced thermal stability, improved mechanical strength, and specific functionalities for use in fields such as biomedical devices and advanced coatings. rsc.orgnih.gov

Below is a table summarizing the synthesis and properties of some novel polyesters based on furan (B31954) dicarboxylic acid (FDCA), a bio-based monomer, with various diols. While this table does not directly include this compound, it illustrates how the choice of diol impacts polymer properties, a principle that applies to this compound-based polymers as well.

Co-monomer 1Co-monomer 2Co-monomer 3Synthesis MethodTg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
FDCABDOBHEPSDirect Esterification104.7-8298
FDCABDOOxabicyclic unitsROP--34-
FDCACHDM-Direct Esterification45.7–87.5140.1–264.9--

Table adapted from research on FDCA-based polyesters. mdpi.com BDO = 1,4-butanediol, BHEPS = bis[4-(2-hydroxyethoxy) phenyl] sulfone, CHDM = 1,4-cyclohexanedimethanol, ROP = Ring-Opening Polymerization.

Spectroscopic and Microscopic Characterization of this compound-Polymer Composites

The characterization of this compound-polymer composites is crucial for understanding their structure-property relationships. A variety of spectroscopic and microscopic techniques are employed for this purpose. mdpi.com

Spectroscopic Techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool for identifying the molecular composition and structure of polymers. azom.com It can be used to confirm the incorporation of this compound into the polymer chain by identifying the characteristic absorption bands of its functional groups. azom.comredalyc.orgresearchgate.net FTIR can also be used to study material degradation and aging. azom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical composition, microstructure, and end-groups of polymers. mdpi.com Both solution and solid-state NMR can be used to analyze this compound-containing polymers, offering insights into their chain structure and connectivity. mdpi.comnanalysis.com

Raman Spectroscopy: This technique provides information about the vibrational states of molecules and is particularly useful for characterizing carbon-based materials. mdpi.comscielo.br It can be used to study the dispersion of fillers and the interactions between the polymer and other components in a composite. mdpi.com

Microscopic Techniques:

Transmission Electron Microscopy (TEM): TEM offers even higher magnification than SEM, allowing for the observation of the internal structure of materials at the nanoscale. solenvn.commdpi.com It is particularly useful for examining the distribution of nanoparticles within a polymer matrix and for assessing the thickness of polymer films. mdpi.comnih.gov

These characterization techniques, often used in combination, provide a comprehensive understanding of the structure and properties of this compound-based polymeric materials, which is essential for their development and application. mdpi.comnih.gov

Emerging Research Areas and Future Perspectives for Meprophendiol

Innovations in Synthetic Methodologies for Propanediol (B1597323) Derivatives and their Advanced Analogues

The synthesis of propanediol derivatives has evolved from classical chemical processes to more sophisticated and sustainable methodologies. A foundational method for producing 2-methyl-2-propyl-1,3-propanediol (B18018) involves the aldol (B89426) addition followed by hydrogenation. chemicalbook.com Another established route combines hydroxymethylation and a Cannizzaro-type disproportionation with formaldehyde. chemicalbook.com

Recent innovations, however, are geared towards greener and more efficient production. For the parent compound, 1,3-propanediol (B51772) (PDO), bio-fermentation routes are gaining prominence. These processes utilize renewable resources like glycerol (B35011) or glucose, offering a more environmentally friendly alternative to petroleum-based synthesis. nih.gov Engineered microorganisms, such as Escherichia coli, have been developed to produce PDO at high titers. nih.gov Such bio-based approaches significantly reduce energy consumption and greenhouse gas emissions compared to their petrochemical counterparts. nih.gov

The synthesis of advanced analogues and related compounds is also an area of active research. For instance, a method for synthesizing 2-methyl-2-propyl-1,3-propanediol diester carbonate, an intermediate for the muscle relaxant carisoprodol (B1668446), has been developed using trichloromethyl chloroformate. This process is noted for its high yield and operational simplicity, indicating a move towards more industrially viable synthetic routes. google.com

Synthetic Route Starting Materials Key Process Reported Yield Reference
Classical Chemical Synthesis 2-methylpentenal, formaldehydeHydroxymethylation, Cannizzaro reaction93% chemicalbook.combdmaee.net
Catalytic Hydrogenation 2-methyl-2-pentenalHydrogenation80% chemicalbook.combdmaee.net
Diester Carbonate Synthesis 2-methyl-2-propyl-1,3-propanediol, trichloromethyl chloroformateCatalytic reaction in an organic solventUp to 80% google.com
Bio-fermentation (for 1,3-propanediol) Glycerol or glucoseAerobic fermentation with engineered E. coliHigh Titer (e.g., 135 g/L from glucose) nih.gov

Advancements in High-Throughput Analytical Characterization of Propanediol Derivatives

The need for rapid and efficient analysis of propanediol derivatives, especially in industrial production and biological screening, has driven the adoption of advanced analytical techniques. While traditional methods like gas chromatography are used to monitor reaction endpoints google.com, newer high-throughput screening (HTS) methods are becoming essential.

For example, in the context of screening for microorganisms that produce 1,3-propanediol, a novel thin-layer chromatography (TLC) method has been developed. This method allows for the rapid detection of 1,3-propanediol in fermentation broths, providing a significant advantage over more time-consuming techniques like HPLC. researchgate.net The development of such HTS methods is crucial for efficiently identifying high-yield microbial strains for bio-based production. researchgate.net

In the realm of biological studies, transcription factor-based biosensors are being engineered for the high-throughput screening of various small molecules, including 1,2-propanediol. nih.govacs.org These biosensors can modulate gene expression in response to the presence of the target molecule, often producing a fluorescent signal that can be rapidly quantified. nih.govacs.org This technology holds significant potential for screening libraries of propanediol analogues for specific biological activities.

Analytical Technique Application Key Advantage Reference
Gas Chromatography (GC) Reaction monitoringEstablished and reliable for purity assessment google.com
Thin-Layer Chromatography (TLC) Screening of 1,3-propanediol producersRapid and cost-effective for initial screening researchgate.net
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of fermentation productsHigh accuracy and reproducibility for quantification researchgate.net
Transcription Factor-Based Biosensors High-throughput screening of 1,2-propanediolEnables rapid screening of large compound libraries for biological activity nih.govacs.org

Application of Artificial Intelligence and Machine Learning in Propanediol Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, and the study of propanediol derivatives is no exception. These computational tools are being applied to predict chemical properties, optimize synthetic pathways, and accelerate the discovery of new applications. nih.govmdpi.comnih.gov

ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new or untested compounds. osti.govreceptor.ai For instance, AI can be used to forecast properties like solubility, toxicity, and bioactivity, which is invaluable in drug discovery and materials science. nih.govresearchgate.net A general screening tool, BioCompoundML, has demonstrated the ability to predict properties for compounds like 1,3-propanediol. osti.gov

In the context of drug discovery, AI algorithms can analyze vast virtual libraries of propanediol derivatives to identify potential drug candidates by predicting their interaction with biological targets. nih.govreceptor.ai Furthermore, AI can assist in planning the synthesis of these novel compounds by suggesting the most efficient reaction pathways, thereby reducing the time and cost associated with experimental work. nih.gov

Meprophendiol as a Model Compound for Studies in Chemical Biology and Material Science

While this compound itself has not been extensively used as a model compound, its structural class—propanediols—are fundamental in both chemical biology and material science.

In chemical biology, propanediol derivatives are crucial components of larger biomolecules and are involved in key biological processes. For example, 2-amino-1,3-propanediol (B45262) is a precursor in the biosynthesis of phospholipids, which are essential for cell membrane structure and function. chemicalbook.com Its derivatives, sphingosines and ceramides, are vital second messengers in cellular signaling. chemicalbook.com The study of simpler propanediol analogues can thus provide insights into these complex biological systems.

In material science, 1,3-propanediol is a key monomer for the production of bio-based polymers like polytrimethylene terephthalate (B1205515) (PTT). nih.govresearchgate.net PTT is used in a wide range of applications, from textiles and carpets to films and engineering thermoplastics. nih.gov Researchers are also exploring the creation of other novel polymers using propanediol derivatives. For instance, partially bio-based and biodegradable copolymers have been synthesized using bio-based 1,3-propanediol, with potential applications as general-purpose plastics. mdpi.com The structural variations in propanediol derivatives, such as the alkyl substitutions in this compound, can be used to fine-tune the properties of these polymers, such as their thermal stability and mechanical strength. ontosight.ai

The versatility of the propanediol scaffold makes it an excellent model system for investigating structure-property relationships in both biological and materials contexts.

Q & A

Q. What are the foundational methodologies for determining Meprophendiol’s physicochemical properties in experimental research?

To assess physicochemical properties (e.g., solubility, stability, partition coefficients), researchers should employ standardized analytical techniques such as high-performance liquid chromatography (HPLC) for purity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Calibration curves and control samples must be integrated to ensure reproducibility. Detailed protocols should reference established guidelines for chemical characterization, with explicit documentation of equipment specifications and environmental conditions (e.g., temperature, pH) .

Q. How should researchers design initial dose-response studies for this compound in preclinical models?

Dose-response studies require a tiered approach:

  • Phase 1: Conduct in vitro assays (e.g., cell viability assays) to establish a toxicity threshold.
  • Phase 2: Use animal models (e.g., rodents) with incremental dosing, monitoring physiological parameters (e.g., blood biomarkers, organ histopathology).
  • Data Normalization: Include positive/negative controls and statistical methods (e.g., ANOVA with post-hoc tests) to account for inter-subject variability. Ensure alignment with ethical guidelines for animal studies, including sample size justification and humane endpoints .

Q. What strategies are recommended for conducting a systematic literature review on this compound’s known interactions?

Utilize databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND pharmacokinetics"). Prioritize peer-reviewed articles and meta-analyses over non-indexed sources. Critically evaluate conflicting data by assessing study design (e.g., sample size, control groups) and analytical methods. Document exclusion criteria transparently to avoid bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental models?

Contradictions often arise from variations in experimental design (e.g., species-specific metabolism, dosing regimens). To address this:

  • Replicate Studies: Repeat experiments under identical conditions, ensuring instrument calibration (e.g., spectrometer wavelength accuracy).
  • Cross-Model Validation: Compare results from in vitro, ex vivo, and in vivo models to identify confounding factors (e.g., protein binding in serum).
  • Meta-Analysis: Apply weighted statistical models to aggregate data, highlighting outliers and methodological limitations .

Q. What advanced techniques are suitable for elucidating this compound’s metabolic pathways in human hepatocytes?

Use isotope-labeled this compound in tandem with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace metabolite formation. Optimize hepatocyte incubation conditions (e.g., oxygenation, cofactor supplementation) to mimic in vivo environments. Validate findings using CRISPR-edited cell lines to silence specific cytochrome P450 enzymes, confirming metabolic dependencies .

Q. How should researchers design a robust protocol for assessing this compound’s long-term stability under varying storage conditions?

Implement an accelerated stability study using International Council for Harmonisation (ICH) guidelines:

  • Parameters: Temperature (25°C, 40°C), humidity (60%, 75%), and light exposure.
  • Sampling Intervals: Analyze degradation products at 0, 3, 6, and 12 months via HPLC-UV.
  • Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life, correlating degradation rates with environmental factors .

Q. What methodological considerations are critical for ensuring reproducibility in this compound synthesis protocols?

Reproducibility requires:

  • Stepwise Documentation: Detailed reaction conditions (e.g., solvent purity, catalyst ratios, reflux duration).
  • Batch-to-Batch Analysis: Compare NMR spectra and yield percentages across multiple synthesis batches.
  • Error Mitigation: Use inert atmospheres (e.g., nitrogen) to prevent oxidation and validate intermediate compounds at each synthesis step .

Data Management and Ethical Compliance

Q. What are the best practices for managing and sharing raw datasets from this compound studies?

Raw data (e.g., chromatograms, spectral files) should be archived in FAIR-aligned repositories (e.g., Zenodo, Figshare) with metadata tags for experimental conditions. Use standardized formats (e.g., .mzML for mass spectrometry) and include code for custom algorithms. For collaborations, establish data-use agreements addressing ownership and attribution .

Q. How can researchers address ethical challenges in studies involving this compound and human-derived samples?

Adhere to Institutional Review Board (IRB) protocols for informed consent and anonymization. For biobanked samples, document chain-of-custody procedures and storage conditions. In publications, disclose conflicts of interest (e.g., funding sources) and comply with GDPR or HIPAA for data privacy .

Contradictory Data and Troubleshooting

Q. Q. What steps should be taken if this compound exhibits unexpected cytotoxicity in in vitro assays?

  • Verify Purity: Re-analyze compound purity and exclude solvent contaminants (e.g., DMSO residuals).
  • Dose Reassessment: Test lower concentrations and include viability controls (e.g., untreated cells).
  • Mechanistic Probe: Use RNA sequencing to identify dysregulated pathways, comparing results to known toxicants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.